2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide
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Overview
Description
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide is a chemical compound that features a bromopyrimidine moiety linked to a piperidine ring via an ether bond, with an acetamide group attached to the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidine derivative.
Ether Formation: The piperidine derivative is then subjected to etherification using an appropriate alkylating agent to introduce the ether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through acylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the acetamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized piperidine derivatives and carboxylic acids.
Reduction: Reduced piperidine derivatives and amines.
Scientific Research Applications
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine ring and acetamide group can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar structure with a piperazine ring instead of piperidine.
5-Bromopyrimidine: The core structure used in the synthesis of the target compound.
2-(5-Bromopyrimidin-2-yl)oxazole: Contains an oxazole ring instead of piperidine.
Uniqueness
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromopyrimidine moiety allows for versatile chemical modifications, while the piperidine ring and acetamide group enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c12-8-5-14-11(15-6-8)18-9-1-3-16(4-2-9)7-10(13)17/h5-6,9H,1-4,7H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKJAVZNEQQMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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